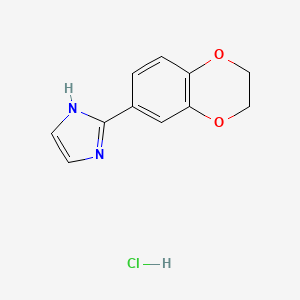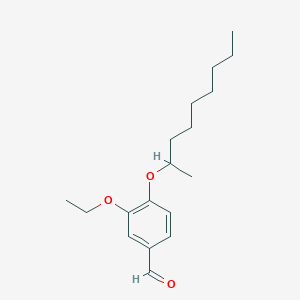
3-Ethoxy-4-(methyloctyloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-methoxybenzaldehyde is a derivative of vanillin . It is used as a pharmaceutical intermediate . It is also used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases .
Molecular Structure Analysis
The molecular formula of 3-Ethoxy-4-methoxybenzaldehyde is C10H12O3 . The InChI Key is VAMZHXWLGRQSJS-UHFFFAOYSA-N .
Chemical Reactions Analysis
3-Ethoxy-4-methoxybenzaldehyde can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) .
Physical And Chemical Properties Analysis
3-Ethoxy-4-methoxybenzaldehyde appears as white crystals or powder . It has a melting point of 47.0-54.0°C . It is soluble in methanol .
Scientific Research Applications
Optical Nonlinear Properties
Research has shown that Schiff base compounds derived from ethyl-4-amino benzoate and 2-hydroxy-3-ethoxy benzaldehyde exhibit significant nonlinear refractive indices, making them potential candidates for use as optical limiters (OLrs). The properties of these compounds were thoroughly investigated using various spectroscopic techniques (Abdullmajed et al., 2021).
Synthesis and Chemical Modification
3,4-Dihydroxy-benzaldehyde, closely related to 3-Ethoxy-4-(methyloctyloxy)benzaldehyde, has been studied for regioselective protection of its hydroxyl groups, a process critical in synthetic chemistry for creating various derivatives (Plourde & Spaetzel, 2002).
Application in Polymer Synthesis
Bis-aldehyde monomers, including 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde, have been synthesized and polymerized to create poly(azomethine)s. These polymers were evaluated for their physicochemical properties and found to have significant electrical conductivity, making them useful in electronic applications (Hafeez et al., 2019).
Crystal Structure Analysis
Studies on the crystal structure of compounds derived from 3-ethoxy-4-(methyloctyloxy)benzaldehyde provide insights into their physical properties and potential applications in materials science. For instance, the analysis of 2-[3-(tosyloxy)propoxy]benzaldehyde revealed a unique U-shaped conformation (Jene et al., 1999).
Magnetic Properties in Coordination Chemistry
Studies involving 3-ethoxy-4-(methyloctyloxy)benzaldehyde in coordination chemistry have explored its role in the synthesis of magnetic materials. An example is its use in creating Co(II)4O4 cubes, which exhibit unique magnetic properties and crystal structures (Zhang et al., 2013).
Pharmaceutical Research
While explicitly excluding drug use and dosage information, it's notable that derivatives of 3-ethoxy-4-(methyloctyloxy)benzaldehyde may be investigated for their potential pharmaceutical applications. For example, studies on similar compounds have examined their anti-inflammatory and antimicrobial properties (Gaikwad et al., 2010).
Safety and Hazards
3-Ethoxy-4-methoxybenzaldehyde is air sensitive and should be stored in a tightly sealed container away from oxidizing agents . It is combustible and may cause skin and eye irritation. It is harmful if inhaled and may cause respiratory irritation. It may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
The primary targets of 3-Ethoxy-4-(methyloctyloxy)benzaldehyde are currently unknown. This compound is a derivative of vanillin
Biochemical Pathways
Vanillin, from which this compound is derived, is known to affect various biochemical pathways, including those involved in inflammation and oxidation . .
Pharmacokinetics
It is soluble in methanol , which suggests that it may be well-absorbed in the body.
properties
IUPAC Name |
3-ethoxy-4-nonan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-4-6-7-8-9-10-15(3)21-17-12-11-16(14-19)13-18(17)20-5-2/h11-15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPLPBDNZKRAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)OC1=C(C=C(C=C1)C=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2418862.png)
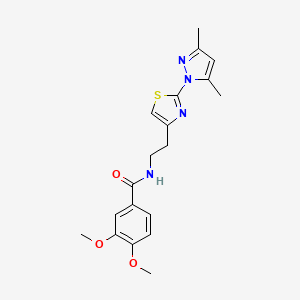
![1-(4-Methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2418864.png)
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2418865.png)
![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)


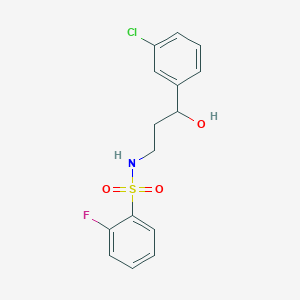

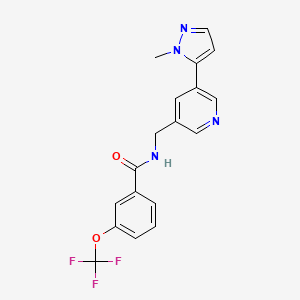
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)
![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)
